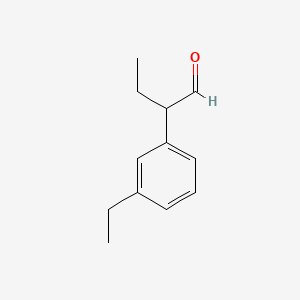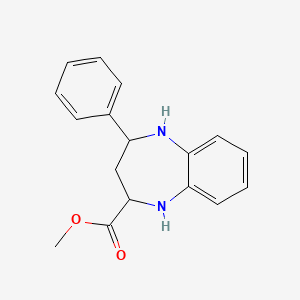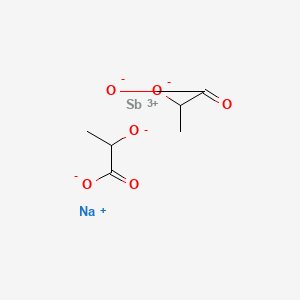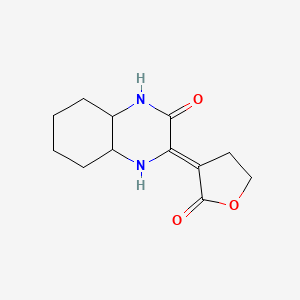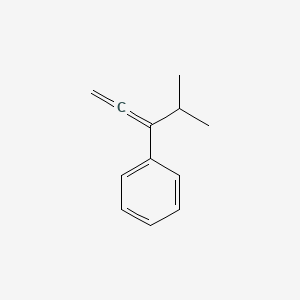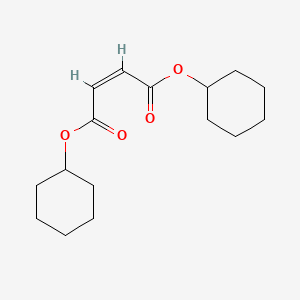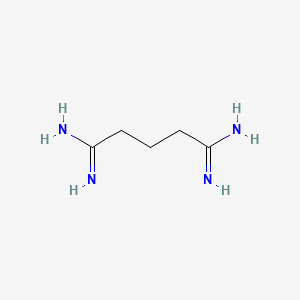
Pentanediimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanediimidamide is a chemical compound with the molecular formula C5H12N4 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanediimidamide can be synthesized through several methods. One common approach involves the reaction of pentanediamine with an appropriate amidine precursor under controlled conditions. The reaction typically requires a solvent, such as ethanol or methanol, and may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Pentanediimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The amidine groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles, including halides and amines, can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce amines.
Scientific Research Applications
Pentanediimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: this compound derivatives have potential therapeutic applications, including as antimicrobial agents.
Industry: It is employed in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of pentanediimidamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to specific sites, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as DNA, RNA, and protein synthesis, which are crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pentamidine: An antimicrobial agent used to treat infections such as Pneumocystis pneumonia.
Pentanediamine: A precursor in the synthesis of pentanediimidamide and other related compounds.
Uniqueness
This compound is unique due to its dual amidine groups, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
767568-32-1 |
|---|---|
Molecular Formula |
C5H12N4 |
Molecular Weight |
128.18 g/mol |
IUPAC Name |
pentanediimidamide |
InChI |
InChI=1S/C5H12N4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H3,6,7)(H3,8,9) |
InChI Key |
JMIWEBTUNLDJLA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=N)N)CC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


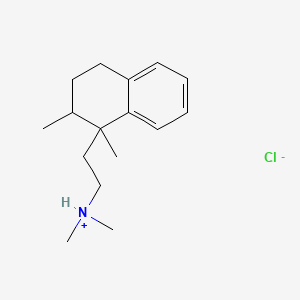
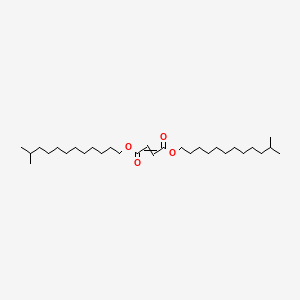
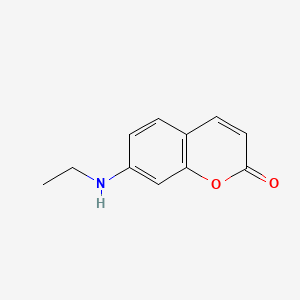

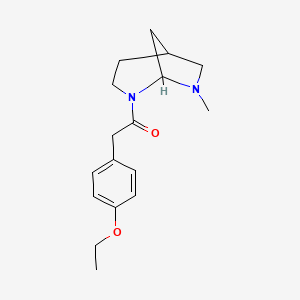

![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)

